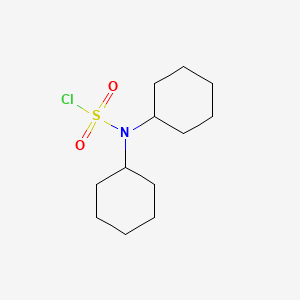

Sulfamoyl chloride, dicyclohexyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sulfamoyl chloride, dicyclohexyl- is an organosulfur compound with the chemical formula C12H22ClNO2S. It is a derivative of sulfamoyl chloride, where the hydrogen atoms are replaced by dicyclohexyl groups. This compound is known for its applications in organic synthesis, particularly in the formation of sulfonamides, which are important in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sulfamoyl chloride, dicyclohexyl- can be synthesized through the reaction of dicyclohexylamine with sulfuryl chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the sulfamoyl chloride. The general reaction is as follows:

(C6H11)2NH+SO2Cl2→(C6H11)2NSO2Cl+HCl

Industrial Production Methods: In industrial settings, the production of sulfamoyl chloride, dicyclohexyl- involves the use of large-scale reactors where dicyclohexylamine and sulfuryl chloride are combined under controlled temperatures and pressures. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity.

Types of Reactions:

Hydrolysis: Sulfamoyl chloride, dicyclohexyl- undergoes hydrolysis in the presence of water, leading to the formation of dicyclohexylamine and sulfur dioxide.

Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamides. This reaction is commonly used in the synthesis of pharmaceuticals.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions.

Substitution: Amines, often under basic conditions to neutralize the hydrochloric acid formed during the reaction.

Major Products:

Hydrolysis: Dicyclohexylamine and sulfur dioxide.

Substitution: Dicyclohexylsulfonamides.

Scientific Research Applications

Sulfamoyl chloride, dicyclohexyl- is widely used in scientific research due to its reactivity and versatility. Some of its applications include:

Chemistry: Used as a reagent in the synthesis of sulfonamides, which are key intermediates in the production of various pharmaceuticals.

Biology: Employed in the modification of biomolecules to study their functions and interactions.

Medicine: Utilized in the development of drugs, particularly antibiotics and anti-inflammatory agents.

Industry: Applied in the production of agrochemicals and polymers.

Mechanism of Action

Sulfamoyl chloride, dicyclohexyl- can be compared with other sulfamoyl chlorides such as dimethylsulfamoyl chloride and diethylsulfamoyl chloride. The key differences lie in the substituents attached to the nitrogen atom:

Dimethylsulfamoyl Chloride: Contains two methyl groups, making it less sterically hindered compared to dicyclohexyl derivative.

Diethylsulfamoyl Chloride: Contains two ethyl groups, offering intermediate steric hindrance and reactivity.

Uniqueness: The dicyclohexyl groups in sulfamoyl chloride, dicyclohexyl- provide significant steric hindrance, which can influence its reactivity and selectivity in chemical reactions. This makes it particularly useful in applications where controlled reactivity is desired.

Comparison with Similar Compounds

- Dimethylsulfamoyl chloride

- Diethylsulfamoyl chloride

- Piperidylsulfamoyl chloride

Properties

IUPAC Name |

N,N-dicyclohexylsulfamoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22ClNO2S/c13-17(15,16)14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWNQGADNXRISFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N(C2CCCCC2)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70912525 |

Source

|

| Record name | Dicyclohexylsulfamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70912525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.83 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99700-74-0 |

Source

|

| Record name | N-Chlorosulfonyl dicyclohexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099700740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicyclohexylsulfamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70912525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Furanyl)-4-quinolinecarboxylic acid [2-[4-amino-1-methyl-3-(2-methylpropyl)-2,6-dioxo-5-pyrimidinyl]-2-oxoethyl] ester](/img/structure/B1222002.png)

![[2-(3,5-dimethoxyanilino)-2-oxoethyl] (E)-3-(2-chlorophenyl)prop-2-enoate](/img/structure/B1222008.png)

![2-Phenyl-5-thiophen-2-yl-3-pyrazolecarboxylic acid [2-(4-chloro-3-nitroanilino)-2-oxoethyl] ester](/img/structure/B1222009.png)

![N-[[2-cyanoethyl(methyl)amino]-sulfanylidenemethyl]-4-(4-morpholinylsulfonyl)benzamide](/img/structure/B1222010.png)

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] N-sulfooxybut-3-enimidothioate](/img/structure/B1222012.png)

![4-chloro-1-methyl-N-[1-[(4-methylphenyl)methyl]-3-pyrazolyl]-3-pyrazolecarboxamide](/img/structure/B1222013.png)

![N-[2-methoxy-5-(2-oxo-1-benzopyran-3-yl)phenyl]-5-nitro-2-furancarboxamide](/img/structure/B1222015.png)

![2-[[4,6-Bis(1-piperidinyl)-1,3,5-triazin-2-yl]thio]-1-phenylethanone](/img/structure/B1222016.png)

![4-[[2-[(4-Ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)thio]-1-oxoethyl]amino]benzoic acid ethyl ester](/img/structure/B1222017.png)

![N-[(4-chlorophenyl)methyl]-2-(2,4-dioxo-1H-pyrimidin-6-yl)acetamide](/img/structure/B1222025.png)